Cas no 592550-44-2 (2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde)
2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-3-carboxaldehyde,2-methyl-1-[(4-methylphenyl)methyl]-(9CI)
- 2-Methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
- 2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde
- EN300-231298
- 592550-44-2
- 2-methyl-1-(p-tolylmethyl)indole-3-carbaldehyde
- AKOS000295260
- STK347803
- Z57355647
- CS-0241080
- 2-Methyl-1-[(4-methylphenyl)methyl]-1h-indole-3-carbaldehyde
- 2-methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde
-
- MDL: MFCD03906282
- Inchi: 1S/C18H17NO/c1-13-7-9-15(10-8-13)11-19-14(2)17(12-20)16-5-3-4-6-18(16)19/h3-10,12H,11H2,1-2H3
- InChI Key: UEBAIQJONCIGCA-UHFFFAOYSA-N
- SMILES: O=CC1C2C=CC=CC=2N(CC2C=CC(C)=CC=2)C=1C
Computed Properties
- Exact Mass: 263.131
- Monoisotopic Mass: 263.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22A^2
- XLogP3: 3.8
2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM259152-10g |
2-Methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde |
592550-44-2 | 95%+ | 10g |
$444 | 2021-08-18 | |
| Chemenu | CM259152-10g |
2-Methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde |
592550-44-2 | 95%+ | 10g |
$444 | 2023-02-02 | |
| Enamine | EN300-231298-1g |
2-methyl-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde |
592550-44-2 | 95% | 1g |
$256.0 | 2023-09-15 | |
| Enamine | EN300-231298-5g |
2-methyl-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde |
592550-44-2 | 95% | 5g |
$743.0 | 2023-09-15 | |
| Enamine | EN300-231298-10g |
2-methyl-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde |
592550-44-2 | 95% | 10g |
$1101.0 | 2023-09-15 | |
| Enamine | EN300-231298-0.05g |
2-methyl-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde |
592550-44-2 | 95% | 0.05g |
$42.0 | 2024-06-20 | |
| Enamine | EN300-231298-0.1g |
2-methyl-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde |
592550-44-2 | 95% | 0.1g |
$66.0 | 2024-06-20 | |
| Enamine | EN300-231298-0.25g |
2-methyl-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde |
592550-44-2 | 95% | 0.25g |
$92.0 | 2024-06-20 | |
| Enamine | EN300-231298-0.5g |
2-methyl-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde |
592550-44-2 | 95% | 0.5g |
$175.0 | 2024-06-20 | |
| Enamine | EN300-231298-1.0g |
2-methyl-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde |
592550-44-2 | 95% | 1.0g |
$256.0 | 2024-06-20 |
2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde Suppliers
2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde
2-Methyl-1-(4-Methylphenyl)methyl-1H-indole-3-carbaldehyde: A Comprehensive Overview
2-Methyl-1-(4-Methylphenyl)methyl-1H-indole-3-carbaldehyde, also known by its CAS number 592550-44-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are widely studied due to their diverse biological activities and structural versatility. The molecule features a substituted indole ring system with an aldehyde group at the 3-position, making it a valuable substrate for further functionalization and exploration in drug discovery.
The synthesis of 2-Methyl-1-(4-Methylphenyl)methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions, including alkylation, alkyne cyclization, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and enhancing purity. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the indole skeleton with high yields and excellent regioselectivity.
Structurally, this compound consists of an indole ring fused with a pyrrole ring, substituted at the 2-position with a methyl group and at the 1-position with a 4-methylphenylmethyl group. The presence of these substituents significantly influences the electronic properties and conformational flexibility of the molecule. Notably, the aldehyde group at the 3-position introduces additional reactivity, enabling further transformations such as condensation reactions or reductions to form secondary alcohols.
Recent studies have highlighted the potential of indole derivatives as inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For example, research published in Nature Communications demonstrated that certain indole-based compounds exhibit potent anti-proliferative activity against cancer cell lines by targeting specific kinases involved in cell signaling pathways. While specific data on CAS No 592550-44-2 are not yet available, its structural similarity to known bioactive compounds suggests promising avenues for future investigation.
In terms of physical properties, 2-Methyl-1-(4-Methylphenyl)methyl-1H-indole-3-carbaldehyde is typically a crystalline solid with a melting point around 180°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques like HPLC and NMR spectroscopy. The compound's UV-vis spectrum exhibits strong absorption bands in the range of 270–300 nm, indicative of its conjugated π-system.
The application of this compound extends beyond traditional pharmaceutical research. Its unique structure makes it an ideal candidate for materials science applications, particularly in the development of fluorescent sensors and organic semiconductors. Recent breakthroughs in supramolecular chemistry have leveraged indole-based frameworks to construct self-assembled nanostructures with tunable optical properties.
In conclusion, CAS No 592550-44-2, or 2-Methyl-1-(4-Methylphenyl)methyl-1H-indole-3-carbaldehyde, represents a valuable addition to the arsenal of indole derivatives available for scientific exploration. With ongoing advancements in synthetic methodologies and biological screening techniques, this compound is poised to play a pivotal role in driving innovation across multiple disciplines.
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